molecular formula C20H15F3O6 B11643495 methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11643495
M. Wt: 408.3 g/mol
InChI Key: YAKGITZXYRKPIJ-UHFFFAOYSA-N
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Description

Methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a unique structure that includes a chromenone core, a trifluoromethyl group, and a methylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as phenols and aldehydes. The introduction of the trifluoromethyl group is often accomplished using reagents like trifluoromethyl iodide under specific conditions. The final step involves the esterification of the chromenone derivative with methyl acetate in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl {[3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate: Similar structure but with a different position of the methyl group.

    Methyl {[3-(3-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is unique due to the specific positioning of its substituents, which can significantly affect its chemical and biological properties. The presence of the trifluoromethyl group also distinguishes it from many other compounds, providing enhanced stability and reactivity.

Properties

Molecular Formula

C20H15F3O6

Molecular Weight

408.3 g/mol

IUPAC Name

methyl 2-[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C20H15F3O6/c1-11-4-3-5-13(8-11)28-18-17(25)14-7-6-12(27-10-16(24)26-2)9-15(14)29-19(18)20(21,22)23/h3-9H,10H2,1-2H3

InChI Key

YAKGITZXYRKPIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OC)C(F)(F)F

Origin of Product

United States

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